molecular formula C8H4F2N2O2 B142580 5,6-difluoro-1H-indazole-3-carboxylic Acid CAS No. 129295-33-6

5,6-difluoro-1H-indazole-3-carboxylic Acid

Cat. No.: B142580
CAS No.: 129295-33-6
M. Wt: 198.13 g/mol
InChI Key: NKVHNRMDLDYXKZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 5,6-difluoro-1H-indazole-3-carboxylic acid, may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of the compound .

Preparation Methods

The synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

5,6-Difluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Scientific Research Applications

5,6-Difluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

5,6-Difluoro-1H-indazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5,6-difluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVHNRMDLDYXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445346
Record name 5,6-difluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-33-6
Record name 5,6-Difluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129295-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-difluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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